molecular formula C7H14O6 B013699 Methyl beta-D-galactopyranoside CAS No. 1824-94-8

Methyl beta-D-galactopyranoside

Cat. No. B013699
CAS RN: 1824-94-8
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-VOQCIKJUSA-N
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Description

  • Structure : It is a beta-D-galactopyranoside with a methyl substituent at the anomeric position. Essentially, it’s a monosaccharide derivative and a methyl D-galactoside .

Synthesis Analysis

Research has explored the synthesis of Methyl beta-D-galactopyranoside . For instance, it can be produced by treating methyl beta-D-galactoside with various acyl halides , resulting in the formation of 6-O-acyl MGP esters . This direct acylation method yields excellent results.


Chemical Reactions Analysis

Methyl beta-D-galactopyranoside can participate in various chemical reactions, including glycosylation reactions, esterification, and enzymatic transformations. Researchers have explored its potential as an inhibitor for certain enzymes .


Physical And Chemical Properties Analysis

Scientific Research Applications

  • Binding and Interaction Studies :

    • Methyl 4-deoxy-4-fluoro-beta-D-glactopyranoside binds to galactan-specific immunoglobulin A, suggesting that the 2-hydroxyl group of methyl beta-D-galactopyranoside may be crucial in this interaction (Ittah & Glaudemans, 1981).
    • Methyl alpha- and beta-D-galactopyranosides show low association rate constants and temperature-independent binding to peanut agglutinin, indicating a two-step binding model (Neurohr et al., 1981).
  • Synthesis and Characterization :

    • Successful synthesis and characterization of methyl 6-O-alpha-D-galactopyranosyl-beta-D-galactopyranoside and methyl glycoside, potentially useful for pharmaceutical applications, were reported (Kováč et al., 1984).
    • Improved syntheses and 13C NMR spectra of methyl 6-deoxy-6-fluoro--d-galactopyranoside and its derivatives aid in understanding deoxyfluoro--d-galactopyranosides (Ková & Glaudemans, 1983).
  • Potential Therapeutic Applications :

    • A study demonstrated the dissociation of amyloid P component from amyloid deposits by MO beta DG, offering potential for treating systemic amyloidosis (Hind et al., 1984).
  • Enzyme Interaction Studies :

    • Hydrophobic aglycons of D-galactopyranosides, including methyl- or allyl-substituted alpha-D-galactopyranosides, significantly affect binding affinity to lactose permease in Escherichia coli (Sahin-Tóth et al., 2002).
  • Radiolabeling and Fluorimetric Assays :

    • Synthesis of radiolabeled methyl alpha- and beta-D-[6-(3)H]galactofuranosides for potential use in detecting galactofuranosidases, aiming at developing novel chemotherapeutic agents (Bordoni et al., 2008).
    • The beta-gal/DDAOG assay provides a high-resolution fluorescent reporter assay for various beta-gal systems (Gong et al., 2009).

Safety And Hazards

No specific hazards reported; refer to safety data sheets (MSDS) for handling precautions .

properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVAGTYPODGVJG-VOQCIKJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017001
Record name Methyl galactoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl beta-D-galactopyranoside

CAS RN

1824-94-8
Record name Methyl β-D-galactopyranoside
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl beta-galactoside
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Record name Methyl galactoside
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Record name Methyl β-D-galactopyranoside
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Record name METHYL .BETA.-D-GALACTOPYRANOSIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
167
Citations
S Takagi, GA Jeffrey - Acta Crystallographica Section B: Structural …, 1978 - scripts.iucr.org
(IUCr) Methyl -D-galactopyranoside Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 short structural papers Volume 34 Part 6 Pages 2006-…
Number of citations: 21 scripts.iucr.org
B Sheldrick - … Section B: Structural Crystallography and Crystal …, 1977 - scripts.iucr.org
Discussion The ring configuration is le2e3e4a, as for fl-D-galactose (Sheldrick, 1976), with an average length for the CC bonds of 1.523~, and for the CO bonds [excluding C (1)-O (1)] …
Number of citations: 15 scripts.iucr.org
AR Robbins, R Guzman, B Rotman - Journal of Biological Chemistry, 1976 - Elsevier
… of growth on methyl-beta-D-galactopyranoside, while mgl A- … protein accumulate methyl-beta-D-galactopyranoside up to six … accumulates methyl-beta-D-galactopyranoside against …
B Lutz, M Olthof, HJ Luinge… - … Conference on Fourier …, 1994 - spiedigitallibrary.org
Low temperature measurements have been successfully applied to study the H-bond network in methyl-(beta) -D-galactopyranoside in the crystalline phase. Deuterium exchange …
Number of citations: 3 www.spiedigitallibrary.org
MA Souza, F Amâncio-Pereira… - Brazilian Archives of …, 2005 - SciELO Brasil
… The haemagglutination of human red cells was inhibited by 3.0 mM N-acetyl-D-galactopyranoside, 6.3 mM methyl-beta-D-galactopyranoside, 50 mM methyl-alpha-D-galactopyranoside …
Number of citations: 40 www.scielo.br
WA Bernhard, TL Horning… - The Journal of Physical …, 1984 - ACS Publications
A question of long-standing interest is to what degree, if any, oxygen substituents induce nonplanarity (bending) about the free-radical center of oxyalky radicals. Simple alkyl radicals …
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk
K Kohata, SA Abbas, KL Matta - Carbohydrate research, 1984 - europepmc.org
… (5) was obtained crystalline by way of its 3-O-allyl derivative, which was in turn obtained by ring-opening of a presumed 3,4-O-stannylene derivative of methyl beta-D-galactopyranoside, …
Number of citations: 44 europepmc.org
SMA Kawsar, Y Fujii, R Matsumoto, T Ichikawa… - … and Physiology Part B …, 2008 - Elsevier
A lectin recognizing both Galβ1-3GlcNAc and Galβ1-4GlcNAc was purified from the demosponge Halichondria okadai by lactosyl-agarose affinity chromatography. The molecular mass …
WA Bernhard, TL Horning, KR Mercer - J. Phys. Chem.;(United States), 1984 - osti.gov
A CH/sub 2/OR radical is trapped in single crystals of methyl ..beta..-D-galactopyranoside X-irradiated at approx. 12 K. ENDOR measurements at approx. 6 K were used to determine the …
Number of citations: 0 www.osti.gov
FP Schwarz, K Puri, A Surolia - Journal of Biological Chemistry, 1991 - Elsevier
… -D-galactopyranoside, and methyl-beta-D-galactopyranoside to the basic agglutinin from … +/- 0.1 kJ mol-1 for methyl-beta-D-galactopyranoside at 322.65 K. The denaturation transition …

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